molecular formula C12H15NO2 B11896771 (R,E)-3-Amino-6-phenylhex-5-enoic acid

(R,E)-3-Amino-6-phenylhex-5-enoic acid

Cat. No.: B11896771
M. Wt: 205.25 g/mol
InChI Key: BYMYELCZQGMMKN-TZOMUSMUSA-N
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Description

(R,E)-3-Amino-6-phenylhex-5-enoic acid is an organic compound that features both an amino group and a phenyl group attached to a hexenoic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (R,E)-3-Amino-6-phenylhex-5-enoic acid typically involves a multi-step process. One common method starts with the preparation of a suitable precursor, such as a phenyl-substituted hexenoic acid, followed by the introduction of the amino group through reductive amination or other suitable reactions. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure the desired stereochemistry and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, high-pressure hydrogenation, and advanced purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(R,E)-3-Amino-6-phenylhex-5-enoic acid can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: The double bond in the hexenoic acid backbone can be reduced to form saturated derivatives.

    Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

    Substitution: Reagents such as bromine (Br2) or sulfuric acid (H2SO4) can be used for electrophilic aromatic substitution.

Major Products Formed

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of saturated hexanoic acid derivatives.

    Substitution: Formation of brominated or sulfonated phenyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, (R,E)-3-Amino-6-phenylhex-5-enoic acid can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel compounds.

Biology

In biological research, this compound can be used to study enzyme-substrate interactions, particularly those involving amino acids and their derivatives. It can also serve as a model compound for studying the effects of structural modifications on biological activity.

Medicine

In medicine, this compound may have potential therapeutic applications. Its structural features suggest it could interact with specific biological targets, making it a candidate for drug development.

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals, pharmaceuticals, and agrochemicals. Its versatility makes it a valuable intermediate in various manufacturing processes.

Mechanism of Action

The mechanism of action of (R,E)-3-Amino-6-phenylhex-5-enoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active site residues, while the phenyl group can participate in hydrophobic interactions. These interactions can modulate the activity of the target protein, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    (R,E)-3-Amino-6-phenylhexanoic acid: Similar structure but lacks the double bond in the hexenoic acid backbone.

    (R,E)-3-Amino-6-phenylhex-5-enoic acid methyl ester: Similar structure but with a methyl ester group instead of a carboxylic acid.

Uniqueness

This compound is unique due to the presence of both an amino group and a phenyl group on a hexenoic acid backbone. This combination of functional groups and the specific stereochemistry confer distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C12H15NO2

Molecular Weight

205.25 g/mol

IUPAC Name

(E,3R)-3-amino-6-phenylhex-5-enoic acid

InChI

InChI=1S/C12H15NO2/c13-11(9-12(14)15)8-4-7-10-5-2-1-3-6-10/h1-7,11H,8-9,13H2,(H,14,15)/b7-4+/t11-/m1/s1

InChI Key

BYMYELCZQGMMKN-TZOMUSMUSA-N

Isomeric SMILES

C1=CC=C(C=C1)/C=C/C[C@H](CC(=O)O)N

Canonical SMILES

C1=CC=C(C=C1)C=CCC(CC(=O)O)N

Origin of Product

United States

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